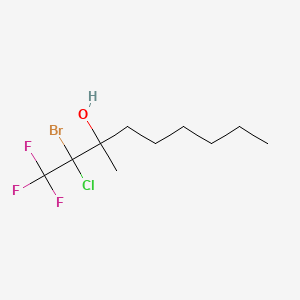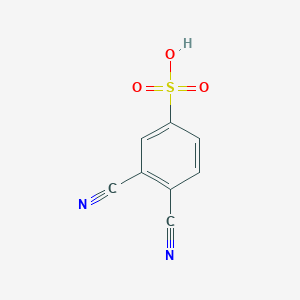
Benzenesulfonic acid, 3,4-dicyano-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 3,4-dicyano- is an organosulfur compound with the molecular formula C(_8)H(_4)N(_2)O(_3)S It is characterized by the presence of two cyano groups (-CN) attached to the benzene ring at the 3 and 4 positions, along with a sulfonic acid group (-SO(_3)H)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 3,4-dicyano- typically involves the sulfonation of a precursor compound, such as 3,4-dicyanobenzene The reaction is carried out using concentrated sulfuric acid (H(_2)SO(_4)) as the sulfonating agent
Industrial Production Methods
In an industrial setting, the production of benzenesulfonic acid, 3,4-dicyano- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include steps for the purification and isolation of the compound, such as crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic acid, 3,4-dicyano- undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, where the cyano groups may be reduced to amines or oxidized to other functional groups.
Condensation Reactions: The sulfonic acid group can react with amines to form sulfonamides.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) can be used to reduce the cyano groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO(_4)) can be employed to oxidize the cyano groups.
Major Products
The major products formed from these reactions include sulfonamides, substituted benzenes, and various oxidized or reduced derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, benzenesulfonic acid, 3,4-dicyano- is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a valuable building block for the development of new materials and catalysts.
Biology and Medicine
In biological and medical research, this compound can be used to study the effects of sulfonic acid and cyano groups on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and bioactive molecules.
Industry
In the industrial sector, benzenesulfonic acid, 3,4-dicyano- is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science and chemical engineering.
Mécanisme D'action
The mechanism of action of benzenesulfonic acid, 3,4-dicyano- involves its interaction with molecular targets through its functional groups. The sulfonic acid group can form strong hydrogen bonds and ionic interactions, while the cyano groups can participate in nucleophilic and electrophilic reactions. These interactions can affect the compound’s reactivity and its ability to interact with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: Lacks the cyano groups, making it less versatile in certain chemical reactions.
3,4-Dicyanobenzene: Lacks the sulfonic acid group, limiting its solubility and reactivity in aqueous environments.
p-Toluenesulfonic acid: Contains a methyl group instead of cyano groups, affecting its chemical properties and applications.
Uniqueness
Benzenesulfonic acid, 3,4-dicyano- is unique due to the presence of both sulfonic acid and cyano groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications in different fields, making it a valuable compound for scientific research and industrial use.
Propriétés
Numéro CAS |
170697-23-1 |
|---|---|
Formule moléculaire |
C8H4N2O3S |
Poids moléculaire |
208.20 g/mol |
Nom IUPAC |
3,4-dicyanobenzenesulfonic acid |
InChI |
InChI=1S/C8H4N2O3S/c9-4-6-1-2-8(14(11,12)13)3-7(6)5-10/h1-3H,(H,11,12,13) |
Clé InChI |
DQPRBQVIESNSSZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1S(=O)(=O)O)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


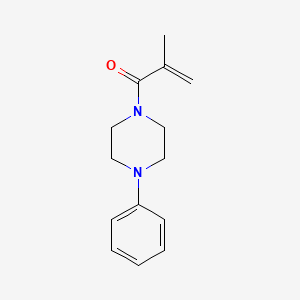
![4-[(Oxolan-2-yl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14271658.png)

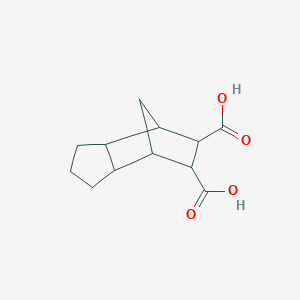

![4-Methyl-7-{[(naphthalen-2-yl)methyl]amino}-2H-1-benzopyran-2-one](/img/structure/B14271683.png)
![7-Fluorobenzo[h]quinoline](/img/structure/B14271687.png)

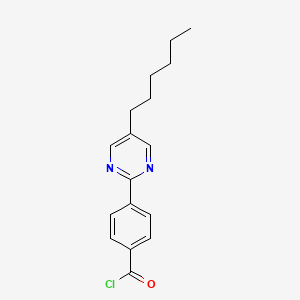
![Heptanenitrile, 7-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-](/img/structure/B14271704.png)


![5,5'-(Ethane-1,2-diyl)bis[3-(2-methylphenyl)-1,2,4-oxadiazole]](/img/structure/B14271731.png)
